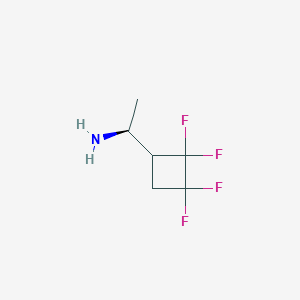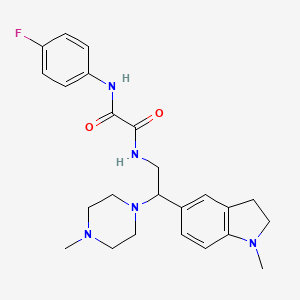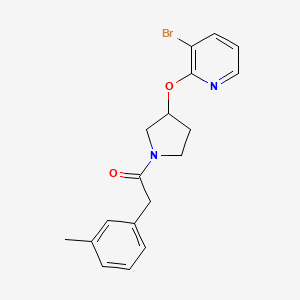
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone is a useful research compound. Its molecular formula is C18H19BrN2O2 and its molecular weight is 375.266. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogen-bonding Patterns in Enaminones
Studies have explored the hydrogen-bonding patterns in enaminones, revealing bifurcated intra- and intermolecular hydrogen bonding. These interactions establish six-membered hydrogen-bonded rings and lead to the formation of centrosymmetric dimers, offering insights into the molecular stability and crystal structures of related compounds (Balderson et al., 2007).
Pyridylcarbene Formation
Research on pyridylcarbene formation through the thermal decomposition of brominated pyridine compounds underlines the pathways to various intermediates. This understanding is crucial for synthesizing related chemical structures and exploring their potential applications (Abarca et al., 2006).
Chemodivergent Synthesis
The chemodivergent synthesis of N-(pyridin-2-yl)amides and bromoimidazo[1,2-a]pyridines from α-bromoketones highlights the versatility of related compounds in chemical synthesis. Such methodologies could be applied to the synthesis and functionalization of "1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone" derivatives (Liu et al., 2019).
Antibacterial Activity
The synthesis and evaluation of pyrrolidin-3-cyanopyridine derivatives for their antimicrobial activity demonstrate the potential of related chemical structures in medicinal chemistry. These findings suggest possible research directions into the bioactivity of "this compound" and its derivatives (Bogdanowicz et al., 2013).
Copper-promoted Oxidation
Investigations into copper-promoted methylene C-H oxidation to ketone derivatives reveal the potential of copper catalysts in the functionalization of related compounds. This research could provide a foundation for exploring oxidative transformations in "this compound" (Deville et al., 2017).
Properties
IUPAC Name |
1-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-(3-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2/c1-13-4-2-5-14(10-13)11-17(22)21-9-7-15(12-21)23-18-16(19)6-3-8-20-18/h2-6,8,10,15H,7,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBPQKFGCSOCJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(C2)OC3=C(C=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
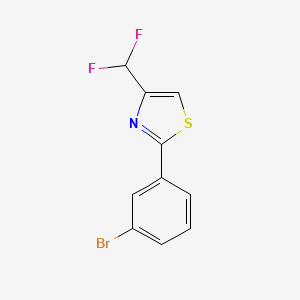
![N-(7-methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2548841.png)
![N-[4-[2-(4-methoxyphenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2548843.png)
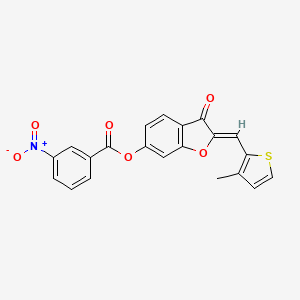
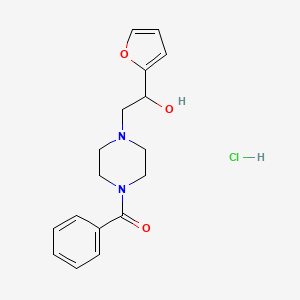
![N-(2,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2548847.png)
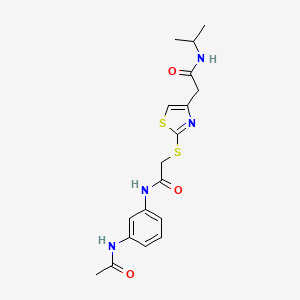
![tert-butyl N-[2-[(2S)-piperidin-2-yl]ethyl]carbamate](/img/structure/B2548853.png)
![4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl pivalate](/img/structure/B2548856.png)
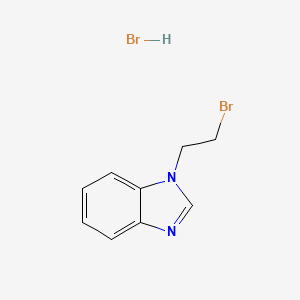
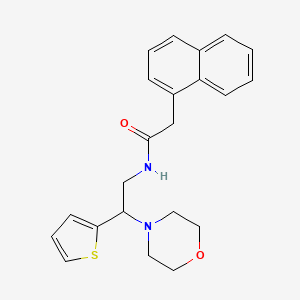
![3-(3-Chloro-4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B2548861.png)
